ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate
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Overview
Description
Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate is a compound that belongs to the benzimidazole family. Benzimidazoles are a class of heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can lead to a variety of substituted benzimidazole derivatives .
Scientific Research Applications
Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1H-benzimidazol-5-ylamino)(oxo)acetate
- Ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamate
- Methyl 5-carbamoyl-1H-benzimidazole-2-carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. Its ethyl ester group may also influence its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11N3O3 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 2-(3H-benzimidazol-5-ylamino)-2-oxoacetate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)10(15)14-7-3-4-8-9(5-7)13-6-12-8/h3-6H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
WYLLSDWVTPZREX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
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